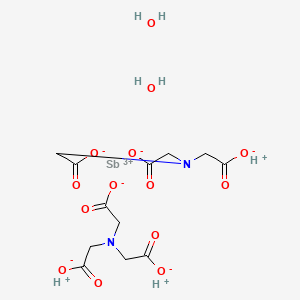![molecular formula C36H28BaCl2N4O8S2 B14458242 barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate CAS No. 67892-38-0](/img/structure/B14458242.png)
barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate is a complex organic compound with a barium ion at its core. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the production of pigments and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate typically involves a multi-step process The initial step often includes the diazotization of 2-hydroxynaphthalene-1-amine, followed by coupling with 3-chloro-4-ethyl-5-sulfonic acidThe reaction conditions usually require controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods
On an industrial scale, the production of this compound is carried out in large reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pH, and concentration of reactants to optimize yield and quality. The final product is then purified through filtration and crystallization processes .
Chemical Reactions Analysis
Types of Reactions
Barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often resulting in the cleavage of the azo bond.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can result in the formation of amines .
Scientific Research Applications
Barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: It is widely used in the production of pigments and dyes for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of enzyme activities. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulfonate]: This compound is similar in structure but has different substituents on the aromatic ring.
C.I. Pigment Red 531: Another similar compound used in the pigment industry.
Uniqueness
Barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate is unique due to its specific combination of substituents, which impart distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in industrial applications .
Properties
CAS No. |
67892-38-0 |
|---|---|
Molecular Formula |
C36H28BaCl2N4O8S2 |
Molecular Weight |
917.0 g/mol |
IUPAC Name |
barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C18H15ClN2O4S.Ba/c2*1-2-13-15(19)9-12(26(23,24)25)10-16(13)20-21-18-14-6-4-3-5-11(14)7-8-17(18)22;/h2*3-10,22H,2H2,1H3,(H,23,24,25);/q;;+2/p-2 |
InChI Key |
DKPXLHIXTTUWPN-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CCC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


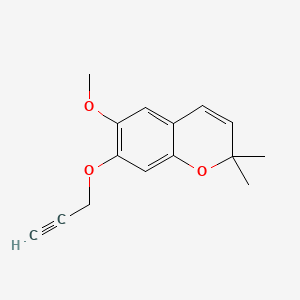
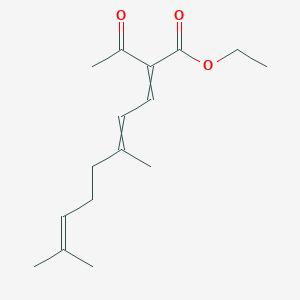
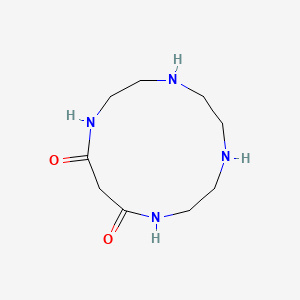


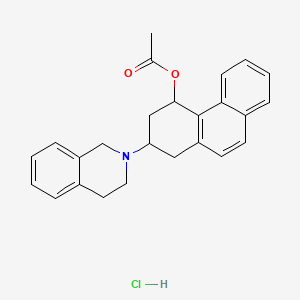
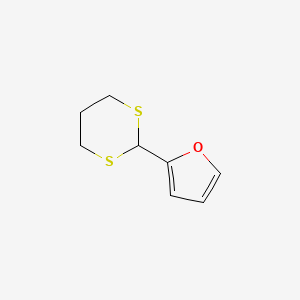
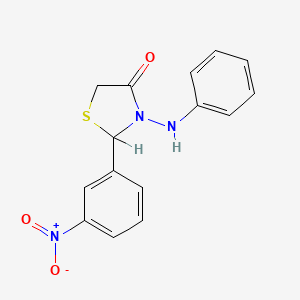

![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)

![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)

